molecular formula C13H19BrO B8721147 7-Phenoxyheptyl bromide CAS No. 51795-98-3

7-Phenoxyheptyl bromide

Cat. No.: B8721147
CAS No.: 51795-98-3
M. Wt: 271.19 g/mol
InChI Key: OJCPJTXRPNMPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily utilized in medicinal chemistry as a synthetic intermediate. The synthesis of 7-phenoxyheptyl derivatives often involves alkylation or nucleophilic substitution reactions, as referenced in methods by Staszewski and Walczyński .

Properties

CAS No.

51795-98-3

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

7-bromoheptoxybenzene

InChI

InChI=1S/C13H19BrO/c14-11-7-2-1-3-8-12-15-13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2

InChI Key

OJCPJTXRPNMPIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Agents

Compound Molecular Formula Molecular Weight Key Properties Applications References
7-Phenoxyheptyl bromide Not explicitly stated ~285–300 (estimated) Intermediate in piperazine derivatives; likely moderate reactivity. Medicinal chemistry synthesis.
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 IC₅₀ = 0.54 nM (survivin inhibition); 80% tumor growth suppression in mice. Anticancer (survivin inhibitor).

Key Differences :

  • Sepantronium bromide is a clinically studied survivin inhibitor with nanomolar potency, whereas 7-phenoxyheptyl bromide is a synthetic intermediate without direct therapeutic application .
  • Structural complexity: Sepantronium contains a heterocyclic core and multiple functional groups, unlike the simpler alkyl-phenoxy-bromide structure of 7-phenoxyheptyl bromide.

Neuromuscular Blocking Agents

Compound Molecular Formula Molecular Weight Key Properties Applications References
Rocuronium bromide C₃₂H₅₃BrN₂O₄ 609.70 Fast-onset neuromuscular blockade; hemodynamically stable. Anesthesia induction.
Vecuronium bromide C₃₄H₅₇BrN₂O₄ 637.73 Intermediate duration of action; minimal cardiovascular effects. Anesthesia induction.

Key Differences :

  • Rocuronium and vecuronium are steroidal neuromuscular blockers, whereas 7-phenoxyheptyl bromide lacks the charged ammonium or steroidal backbone required for neuromuscular activity.

Key Differences :

  • Reactivity: Phenacyl bromide is highly reactive and hazardous, requiring strict safety protocols , whereas 7-phenoxyheptyl bromide’s longer alkyl chain may reduce volatility and acute toxicity.
  • Functional groups: 4-(Bromomethyl)benzaldehyde contains an aldehyde group, making it prone to oxidation, unlike the ether-linked phenoxy group in 7-phenoxyheptyl bromide.

Fumigants and Pesticides

Compound Molecular Formula Molecular Weight Key Properties Applications References
Methyl bromide CH₃Br 94.94 Volatile gas; neurotoxic (seizures, respiratory failure). Soil/warehouse fumigation.

Key Differences :

  • Physical state: Methyl bromide is a gas, whereas 7-phenoxyheptyl bromide is likely a liquid or solid.
  • Toxicity: Methyl bromide’s neurotoxicity limits its use, while 7-phenoxyheptyl bromide’s hazards are undefined but likely less severe due to lower volatility .

Structural and Functional Insights

  • Bromide Ion Role: In 7-phenoxyheptyl bromide, the bromide acts as a leaving group in nucleophilic substitutions, similar to phenacyl bromide . In contrast, Sepantronium’s bromide is part of an ionic structure critical for solubility and target binding .
  • Aromatic Groups: The phenoxy group in 7-phenoxyheptyl bromide enhances stability and lipophilicity, akin to the benzyl groups in rocuronium/vecuronium .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Phenoxyheptyl bromide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves alkylation or bromination of phenoxyheptane precursors. For example, 7-Phenoxyheptyl bromide can be synthesized via nucleophilic substitution using hydrobromic acid under controlled temperatures (40–60°C) in anhydrous conditions. Solvent choice (e.g., dichloromethane or ethers) and catalyst selection (e.g., phase-transfer catalysts) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 7-Phenoxyheptyl bromide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure by identifying characteristic peaks for the phenoxy group (δ 6.8–7.2 ppm) and heptyl chain (δ 1.2–1.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 285.1) and detects impurities .
  • Capillary Electrophoresis (CE) : Quantifies bromide content and resolves interference from chloride ions using optimized buffer systems (e.g., borate buffer at pH 8.5) .

Q. What safety protocols are essential when handling 7-Phenoxyheptyl bromide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile bromides .
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address discrepancies in bromide quantification when using different analytical methodologies?

  • Methodological Answer : Calibrate instruments with certified reference standards (e.g., NIST-traceable bromide solutions). For environmental samples, account for matrix effects (e.g., high chloride concentrations) by using ion-selective electrodes or CE with anti-stacking additives (e.g., cetyltrimethylammonium bromide) . Cross-validate results via inductively coupled plasma mass spectrometry (ICP-MS) for trace-level accuracy .

Q. What strategies resolve contradictions in experimental data during the synthesis of 7-Phenoxyheptyl bromide derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity) and identify confounding factors .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates/byproducts (e.g., di-brominated species) .
  • Computational Modeling : Predict reactivity using density functional theory (DFT) to optimize transition states and minimize side reactions .

Q. How can environmental impact assessments be conducted for bromide-containing compounds like 7-Phenoxyheptyl bromide?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light or microbial consortia in simulated environments (e.g., soil/water matrices) and track degradation products via LC-MS .
  • Aquifer Monitoring : Deploy ion chromatography to detect bromide leaching in groundwater, correlating results with hydrogeological models .

Q. What in vitro models are appropriate for evaluating the biological activity of 7-Phenoxyheptyl bromide derivatives?

  • Methodological Answer :

  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays. Compare IC50_{50} values against reference drugs .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity, with results validated via molecular docking simulations .

Q. How can computational tools predict the reactivity and stability of 7-Phenoxyheptyl bromide under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents to predict hydrolysis rates .
  • Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute bond dissociation energies and identify vulnerable sites (e.g., C-Br bond cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.